molecular formula C10H7ClN2O2 B8516502 2-Chloro-6-methyl-5-nitroquinoline

2-Chloro-6-methyl-5-nitroquinoline

Cat. No.: B8516502
M. Wt: 222.63 g/mol
InChI Key: WXDWZIWWSBTTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methyl-5-nitroquinoline is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-chloro-6-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-4-8-7(10(6)13(14)15)3-5-9(11)12-8/h2-5H,1H3

InChI Key

WXDWZIWWSBTTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.12 g of 2-chloro-6-methylquinoline (J. Med. Chem. 1992, pp. 2761-2768) is added at 0° C. to a solution that consists of 15 ml of 100% nitric acid and 2 ml of 96% sulfuric acid. After 4 hours at 0° C., it is added to water, and the product is filtered off. 4.66 g of 2-chloro-6-methyl-5-nitroquinoline is obtained as a beige solid. The latter is reacted for 80 hours at 100° C. in 46 ml of glacial acetic acid and 26 ml of water. The thus obtained 6-methyl-5-nitroquinolin-2(1H)-one is filtered off from the reaction solution. The 3.45 g of product that is obtained is reacted on activated carbon to form aniline with hydrogen under normal pressure in methanol on palladium. 2.89 g of the title compound is obtained as a beige solid.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sulfuric acid(7.2 mL) was added to 2-chloro-6-methyl-quinoline (1.15 g, 6.5 mmol). To the resulting solution was added nitric acid(3.1 mL), and the mixture was heated at 100° C. for 20 minutes. After cooling, the mixture was poured into ice-water. The resulting yellow solid was collected by filtration and dried under vacuum to give 2-chloro-6-methyl-5-nitro-quinoline (1.42 g, 98%).
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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